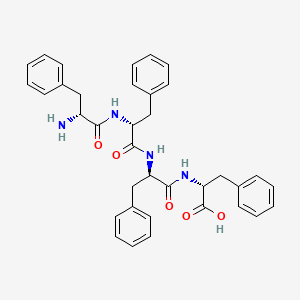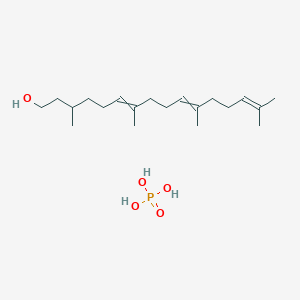
Phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol is a chemical compound with the molecular formula C20H34O. It is also known by its IUPAC name, (E,E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol . This compound is a mono-constituent substance of organic origin and is often referred to as geranyllinalool .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol typically involves the use of organic synthesis techniques. One common method involves the reaction of geraniol with linalool under specific conditions to form the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the proper formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on human health.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Mecanismo De Acción
The mechanism of action of phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol include:
- (E,E,E)-3,7,11,15-Tetramethylhexadeca-1,3,6,10,14-pentaene
- 2,6,10,14-Hexadecatetraen-1-ol, 3,7,11,15-tetramethyl-, acetate, (E,E,E)-
- (2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl formate
Uniqueness
This compound is unique due to its specific molecular structure and the presence of multiple double bonds, which contribute to its distinct chemical properties and reactivity. Its applications in various fields, such as chemistry, biology, and industry, further highlight its uniqueness compared to similar compounds .
Propiedades
Número CAS |
138705-06-3 |
|---|---|
Fórmula molecular |
C20H39O5P |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol |
InChI |
InChI=1S/C20H36O.H3O4P/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21;1-5(2,3)4/h9,11,13,20-21H,6-8,10,12,14-16H2,1-5H3;(H3,1,2,3,4) |
Clave InChI |
MWGWJCCBUAPBIP-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)CCC=C(C)CCC=C(C)C)CCO.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


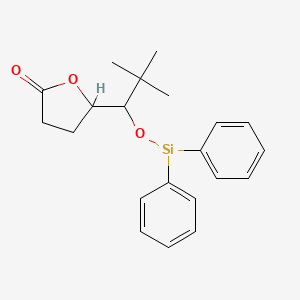
![2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-](/img/structure/B14272588.png)


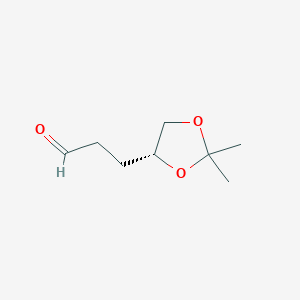
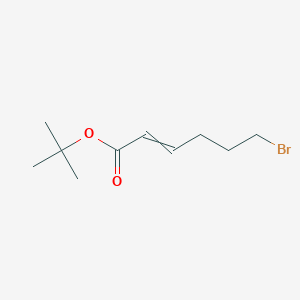
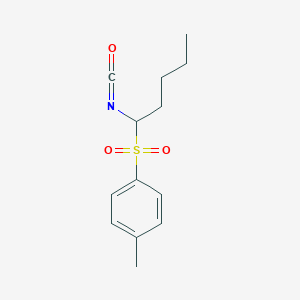

![2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B14272638.png)

![3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14272643.png)

![1,18-Diazoniatricyclo[29.3.1.114,18]hexatriaconta-1(35),14,16,18(36),31,33-hexaene](/img/structure/B14272654.png)
